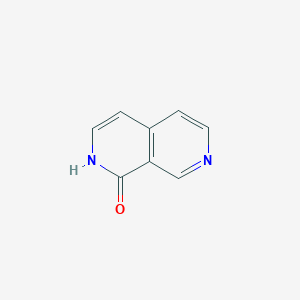

2,7-萘啶-1(2h)-酮

描述

2,7-Naphthyridin-1(2h)-one is a compound that has been studied for its potential biological applications . It has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes that break down neurotransmitters in the brain .

Synthesis Analysis

The synthesis of 2,7-Naphthyridin-1(2h)-one involves the preparation of a series of 8-hydroxy-2,7-naphthyridin-2-ium salts . This process involves the use of spectroscopic analyses to elucidate the zwitterionic nature of 2,7-naphthyridin-1(7H)-ones .Molecular Structure Analysis

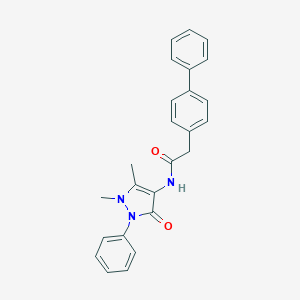

The molecular structure of 2,7-Naphthyridin-1(2h)-one is characterized by its zwitterionic nature . This refers to a neutral molecule with positive and negative charges at different locations within the molecule .Chemical Reactions Analysis

In the context of chemical reactions, 2,7-Naphthyridin-1(2h)-one has been used as a building block in the preparation of 8-substituted xanthines . These compounds have been synthesized by condensation of 5,6-diaminouracil derivatives and various carboxylic acids .科学研究应用

芳基化和激酶抑制剂的发现

2,7-萘啶-1(2h)-酮的芳基化导致了新的选择性 MET/AXL 激酶抑制剂的发现。利用二芳基碘鎓盐的高效芳基化策略,开发了基于 2,7-萘啶酮的抑制剂,显示出选择性抑制 MET 或 AXL 激酶的潜力。这项工作突出了该化合物在加速发现有效激酶抑制剂中的重要性 (Wang 等人,2020 年)。

药学中的 1,6-萘啶基序

1,6-萘啶基序是 2,7-萘啶-1(2h)-酮的变体,在药学中表现出多种生物活性。它已被用于开发 c-Met 激酶抑制剂,突出了萘啶骨架在合成具有显着治疗潜力的化合物中的重要性 (Wang 等人,2013 年)。

串联合成和亲核加成

已经开发出一种合成取代的 2,7-萘啶-1(7h)-酮的方法,包括一个串联过程,包括赖塞特反应、分子内亲核加成和氧化脱氢。该方法突出了 2,7-萘啶-1(2h)-酮在生产各种取代化合物中的多功能性 (Tan 等人,2013 年)。

二氢萘啶酮的合成

最近的研究使用一种新方法合成了具有芳基取代的季苄基中心的二氢萘啶酮。这个合成过程强调了 2,7-萘啶-1(2h)-酮衍生物在产生结构多样的化合物中的化学灵活性 (Murray 等人,2023 年)。

氢键和互变异构研究

已经对萘啶衍生物中的氢键和互变异构进行了研究,揭示了这些化合物(包括 2,7-萘啶-1(2h)-酮)的电子和结构性质的重要信息 (Alvarez-Rúa 等人,2004 年)。

生物医学应用

与 2,7-萘啶-1(2h)-酮相关的 1,6-萘啶-2(1H)-酮已因其生物医学应用而受到研究。这些化合物显示出作为体内各种受体的配体的潜力,说明了萘啶家族的生物学意义 (Oliveras 等人,2021 年)。

作用机制

Target of Action

The primary targets of 2,7-Naphthyridin-1(2h)-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

2,7-Naphthyridin-1(2h)-one interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound has been identified as a dual inhibitor of AChE and BChE, with some variants showing a preferential inhibition of AChE over BChE .

Biochemical Pathways

The inhibition of AChE and BChE by 2,7-Naphthyridin-1(2h)-one affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BChE, 2,7-Naphthyridin-1(2h)-one disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .

Result of Action

The inhibition of AChE and BChE by 2,7-Naphthyridin-1(2h)-one leads to an increase in the concentration of acetylcholine. This can enhance the transmission of signals in the nervous system. The specific molecular and cellular effects of this action are subject to ongoing research .

未来方向

属性

IUPAC Name |

2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFYOUSCICNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67988-50-5 | |

| Record name | 1,2-dihydro-2,7-naphthyridin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,7-naphthyridin-1(2H)-one an interesting scaffold for kinase inhibitor development?

A: The 2,7-naphthyridin-1(2H)-one scaffold demonstrates promising activity against various kinases, including MET, AXL, c-Kit, and VEGFR-2. [, ] Its structure allows for diverse modifications, enabling researchers to fine-tune its activity, potency, and selectivity towards specific kinases. [, ]

Q2: How does the structure of 2,7-naphthyridin-1(2H)-one derivatives influence their activity against different kinases?

A: Studies have shown that modifications at the 8-position of the 2,7-naphthyridin-1(2H)-one ring significantly influence its inhibitory activity. [, ] For example, introducing an amino group at the 8-position, along with specific substitutions on the 2-phenyl ring, led to the discovery of potent c-Kit and VEGFR-2 inhibitors. [] Additionally, incorporating a chlorine atom at the 8-position allowed for further diversification of the scaffold and led to the identification of selective MET and AXL inhibitors. []

Q3: Have any 2,7-naphthyridin-1(2H)-one derivatives shown selectivity towards specific kinases?

A: Yes, research has identified compounds like 17c and 17e that exhibit selectivity for MET and AXL kinases, respectively. [] This selectivity is crucial in drug development as it can potentially minimize off-target effects and improve the therapeutic index.

Q4: What are the advantages of using diaryliodonium salts in the synthesis of 2,7-naphthyridin-1(2H)-one derivatives?

A: Employing diaryliodonium salts in the N-arylation of 2,7-naphthyridin-1(2H)-one offers several benefits over traditional methods. These include milder reaction conditions, shorter reaction times, and significantly higher yields. [] This efficient synthetic strategy allows for the rapid generation of diverse libraries of compounds for further biological evaluation.

Q5: How do researchers elucidate the interactions between 2,7-naphthyridin-1(2H)-one derivatives and their target kinases?

A: Scientists utilize techniques like X-ray crystallography to determine the three-dimensional structure of 2,7-naphthyridin-1(2H)-one derivatives and understand their binding modes within the active site of target kinases. [] Additionally, molecular docking simulations provide insights into the interactions between the compound and the amino acid residues of the kinase, further informing structure-activity relationship studies. []

Q6: What is the environmental impact of 2,7-naphthyridin-1(2H)-one derivatives?

A: Currently, the available research primarily focuses on the synthesis and biological activity of 2,7-naphthyridin-1(2H)-one derivatives. Further investigation is needed to assess the environmental impact, degradation pathways, and potential ecotoxicological effects of these compounds. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide](/img/structure/B349937.png)

![2,2-dimethyl-N-[2-methyl-3-(propionylamino)phenyl]propanamide](/img/structure/B349944.png)

![3,5-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B349971.png)

![N-methyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349978.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)

![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)